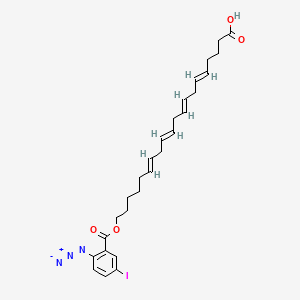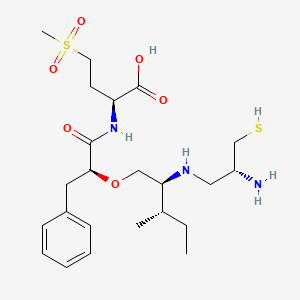
次黄嘌呤
描述
Hypoxanthine is a naturally occurring purine derivative, often found as a constituent of nucleic acids. It is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine. Hypoxanthine is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source. It is also a spontaneous deamination product of adenine .
科学研究应用
Hypoxanthine has a wide range of applications in scientific research:
作用机制
Target of Action
Hypoxanthine primarily targets the enzyme Purine Nucleoside Phosphorylase (PNP) in humans . PNP plays a crucial role in the metabolism of adenosine and in the formation of nucleic acids via the salvage pathway .
Mode of Action
Hypoxanthine interacts with its target, PNP, and is converted into Inosine Monophosphate (IMP) in the nucleotide salvage pathway . This conversion is catalyzed by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . Additionally, hypoxanthine can be oxidized to xanthine by the enzyme Xanthine Oxidoreductase .
Biochemical Pathways
Hypoxanthine is involved in several biochemical pathways, including purine metabolism and various disease-related pathways such as Adenylosuccinate Lyase Deficiency, Xanthine Dehydrogenase Deficiency (Xanthinuria), and Purine Nucleoside Phosphorylase Deficiency . It is also a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .
Pharmacokinetics
It is known that hypoxanthine is a small molecule and a reaction intermediate in the metabolism of adenosine .
Result of Action
The action of hypoxanthine results in the formation of IMP, which is a crucial component in the synthesis of nucleic acids . This process is essential for the proper functioning of cells and the overall health of the organism.
Action Environment
The action of hypoxanthine can be influenced by various environmental factors. For instance, hypoxanthine is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source . It is commonly a required reagent in malaria parasite cultures, as Plasmodium falciparum requires a source of hypoxanthine for nucleic acid synthesis and energy metabolism . Furthermore, studies suggest that hypoxanthine and related organic molecules may have been formed extraterrestrially in outer space .
生化分析
Biochemical Properties
Hypoxanthine is involved in the metabolism of adenosine and the formation of nucleic acids . It serves as an intermediate in these processes . Hypoxanthine is a purine derivative with a nitrogenous base rarely found as a constituent nucleic acid . It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzyme hypoxanthine-guanine phosphoribosyltransferase converts hypoxanthine into inosine monophosphate (IMP) in the nucleotide salvage pathway .
Cellular Effects
Hypoxanthine has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, hypoxanthine is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source . It is commonly a required reagent in malaria parasite cultures, as Plasmodium falciparum requires a source of hypoxanthine for nucleic acid synthesis and energy metabolism .
Molecular Mechanism
Hypoxanthine exerts its effects at the molecular level through various mechanisms. It is one of the products of the action of xanthine oxidase on xanthine . More frequently in purine degradation, xanthine is formed from the oxidation of hypoxanthine by xanthine oxidoreductase . Hypoxanthine-guanine phosphoribosyltransferase converts hypoxanthine into IMP in the nucleotide salvage pathway . Hypoxanthine is also a spontaneous deamination product of adenine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hypoxanthine change over time. Hypoxanthine enhances the apparent rate constant for pairing with standard deoxyribonucleotide triphosphates by factors of 10–1000 relative to adenine at the same sequence position . Moreover, hypoxanthine injection decreased the percentage of cells with mitochondrial membrane label and increased mitochondrial membrane potential labeling .
Dosage Effects in Animal Models
The effects of hypoxanthine vary with different dosages in animal models. For instance, in a hyperuricemic mice model induced by intraperitoneal injection of potassium oxonate combined with intragastric administration of hypoxanthine, different dosages of dihydroberberine were orally given to mice 1 hour after modeling .
Metabolic Pathways
Hypoxanthine is involved in several metabolic pathways. It is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . The enzyme hypoxanthine-guanine phosphoribosyltransferase converts hypoxanthine into IMP in the nucleotide salvage pathway .
Transport and Distribution
Hypoxanthine is transported and distributed within cells and tissues. Hypoxanthine transport from blood to the brain could be another important source for the synthesis of purine nucleotides in the central nervous system .
Subcellular Localization
The subcellular localization of hypoxanthine and its effects on activity or function are significant. Hypoxanthine is produced from adenosine in Müller cells and equilibrative nucleoside transporter 2 plays a major role in adenosine uptake in Müller cells . Hypoxanthine in the retina is eliminated via Na±independent equilibrative nucleoside transporters .
准备方法
Synthetic Routes and Reaction Conditions: One method involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing glycosyl to obtain a compound. This compound is then reacted with a diazotization reagent and hydrolyzed to obtain hypoxanthine .
Industrial Production Methods: Industrial production methods often involve microbial fermentation, where engineered strains of Escherichia coli are used to produce hypoxanthine efficiently. This method ensures high yield and low accumulation of byproducts .
Types of Reactions:
Oxidation: Hypoxanthine is oxidized by xanthine oxidase to form xanthine, which is further oxidized to uric acid.
Reduction: Hypoxanthine can undergo reduction reactions, although these are less common.
Substitution: Hypoxanthine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.
Major Products:
相似化合物的比较
Xanthine: Like hypoxanthine, xanthine is a purine derivative involved in purine metabolism.
Guanine: Guanine is another purine derivative that can be deaminated to form xanthine.
Uniqueness of Hypoxanthine: Hypoxanthine is unique in its role as an intermediate in purine metabolism and its presence in transfer ribonucleic acid. Its ability to be converted into inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase distinguishes it from other purine derivatives .
属性
IUPAC Name |
1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045983 | |
| Record name | Hypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Hypoxanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL | |
| Record name | Hypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68-94-0 | |
| Record name | Hypoxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purin-6-one, 1,9-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purin-6(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C | |
| Record name | Hypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)



![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)
![2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride](/img/structure/B1674068.png)

